2-(4-bromophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group and a phenyl-1,2,4-thiadiazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 3-phenyl-1,2,4-thiadiazole: This can be synthesized by the reaction of thiosemicarbazide with benzonitrile in the presence of a dehydrating agent.
Coupling Reaction: The final step involves the coupling of 4-bromophenoxyacetic acid with 3-phenyl-1,2,4-thiadiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.
Reduction Reactions: Reduced products may include alcohols or amines.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and affecting signal transduction pathways.
DNA Interactions: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
2-(4-bromophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(4-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H12BrN3O2S |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C16H12BrN3O2S/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-19-15(20-23-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20,21) |
InChI Key |
KHPMMFUJOVBJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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